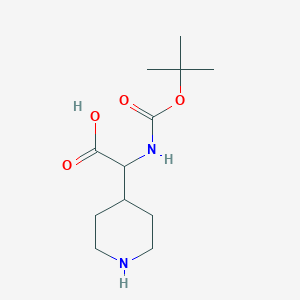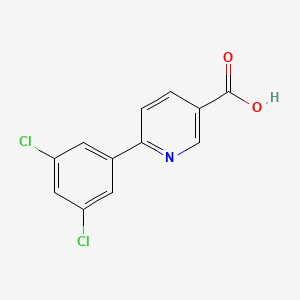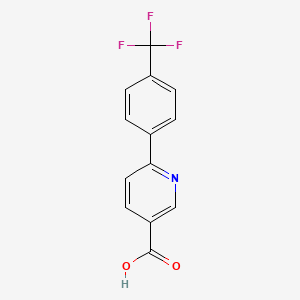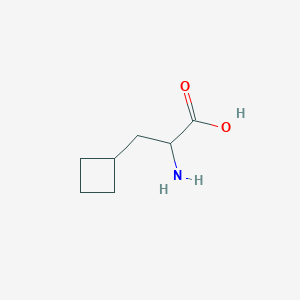
2-Amino-3-cyclobutylpropanoic acid
Vue d'ensemble
Description
2-Amino-3-cyclobutylpropanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of alanine, where the side chain is substituted with a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclobutylpropanoic acid typically involves the following steps:
Cyclobutylation of Alanine: The initial step involves the introduction of a cyclobutyl group to the alanine backbone. This can be achieved through a cyclobutylation reaction using cyclobutyl bromide and alanine in the presence of a base such as sodium hydroxide.
Amination: The next step involves the introduction of the amino group. This can be done through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-cyclobutylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Applications De Recherche Scientifique
2-Amino-3-cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in the study of amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. It may also interact with receptors and transporters in biological systems, modulating cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyclopropylpropanoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Amino-3-cyclopentylpropanoic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-Amino-3-cyclobutylpropanoic acid is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-amino-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOJUDAJKUDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621232 | |
| Record name | 3-Cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-06-6 | |
| Record name | 3-Cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


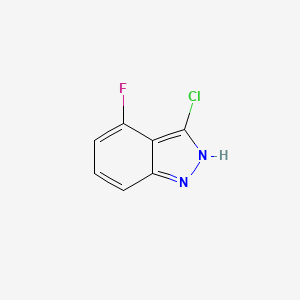
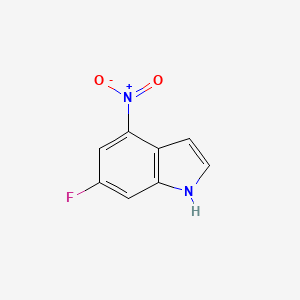


![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
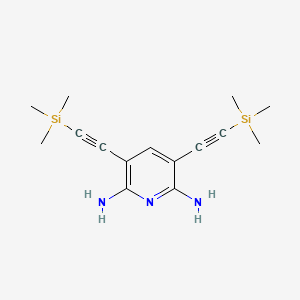
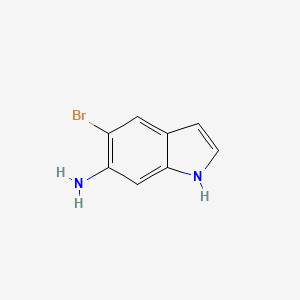
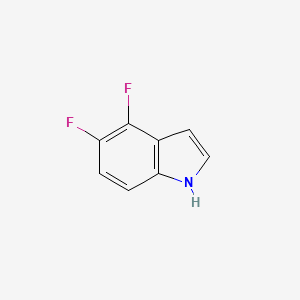
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)

